A Comprehensive Technical Guide to (R)-3-Amino-3-(2-furyl)-propionic Acid: A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to (R)-3-Amino-3-(2-furyl)-propionic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
Shanghai, China – March 13, 2026 – As a cornerstone in the synthesis of novel therapeutic agents, the non-proteinogenic β-amino acid, (R)-3-Amino-3-(2-furyl)-propionic acid, has garnered significant attention from the scientific and drug development communities. This technical guide offers an in-depth exploration of its synthesis, characterization, and applications, providing researchers and drug development professionals with a comprehensive resource. The definitive Chemical Abstracts Service (CAS) number for this compound is 73495-08-6 .[1][2]
Introduction: The Significance of Furan-Containing β-Amino Acids
(R)-3-Amino-3-(2-furyl)-propionic acid is a chiral building block that combines the structural features of a β-amino acid with a furan moiety. This unique combination imparts valuable properties to molecules that incorporate it, making it a sought-after component in medicinal chemistry. The furan ring, an aromatic heterocycle, can participate in various non-covalent interactions and can serve as a bioisosteric replacement for other aromatic systems, potentially improving the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
The β-amino acid backbone offers a distinct advantage over its α-amino acid counterparts by providing resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability of peptide-based therapeutics. Furthermore, the stereochemistry at the β-carbon introduces a crucial element of three-dimensional diversity, which can be exploited to achieve high-affinity and selective binding to biological targets.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (R)-3-Amino-3-(2-furyl)-propionic acid is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 73495-08-6 | [1][2] |
| Molecular Formula | C₇H₉NO₃ | [2] |
| Molecular Weight | 155.15 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥95% | [1] |
| Storage | Store at -20°C for long-term stability.[1] |
Spectroscopic Characterization:
Detailed spectroscopic analysis is crucial for confirming the identity and purity of (R)-3-Amino-3-(2-furyl)-propionic acid. While a comprehensive public record of its spectra is limited, a typical analysis would include:
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would correspond to the protons of the furan ring, the methine proton at the chiral center, the methylene protons adjacent to the carboxylic acid, and the amine and carboxylic acid protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include those for the carbonyl carbon of the carboxylic acid, the carbons of the furan ring, the chiral methine carbon, and the methylene carbon.
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IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amine, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the C-O and C=C stretching vibrations of the furan ring.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Asymmetric Synthesis: Pathways to Enantiopure (R)-3-Amino-3-(2-furyl)-propionic Acid
The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry. Several strategies can be employed for the asymmetric synthesis of (R)-3-Amino-3-(2-furyl)-propionic acid. A common and effective approach involves the diastereoselective conjugate addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester, followed by removal of the chiral auxiliary.
Illustrative Synthetic Workflow:
Caption: Asymmetric synthesis of (R)-3-Amino-3-(2-furyl)-propionic acid.
Detailed Protocol for Asymmetric Synthesis:
A generalized protocol based on established methodologies for asymmetric β-amino acid synthesis is presented below.[4]
Step 1: Synthesis of the Chiral α,β-Unsaturated Ester
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To a solution of a suitable chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise.
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After stirring for 30 minutes, add a solution of the appropriate phosphonate reagent (e.g., triethyl phosphonoacetate).
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Stir the mixture at -78 °C for 1 hour, then add freshly distilled furan-2-carbaldehyde.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
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Purify the resulting chiral α,β-unsaturated ester by column chromatography.
Step 2: Diastereoselective Conjugate Addition
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Prepare a solution of lithium (R)-N-benzyl-N-(α-methylbenzyl)amide in anhydrous THF at -78 °C.
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To this solution, add the chiral α,β-unsaturated ester synthesized in Step 1, dissolved in anhydrous THF, dropwise.
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Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the diastereomeric adduct with ethyl acetate.
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Purify the product by column chromatography.
Step 3: Deprotection and Isolation
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Dissolve the purified diastereomeric adduct in a suitable solvent such as methanol.
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Add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (hydrogenolysis) to remove the benzyl protecting groups.
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After the reaction is complete, filter off the catalyst.
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To the filtrate, add an aqueous solution of lithium hydroxide (LiOH) to hydrolyze the ester and the chiral auxiliary.
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Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the crude product.
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Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure (R)-3-Amino-3-(2-furyl)-propionic acid.
Applications in Drug Development and Medicinal Chemistry
The unique structural features of (R)-3-Amino-3-(2-furyl)-propionic acid make it a valuable building block in the design and synthesis of a wide range of biologically active molecules.
4.1. Peptide Synthesis and Peptidomimetics:
The incorporation of (R)-3-Amino-3-(2-furyl)-propionic acid into peptide sequences can lead to the development of peptidomimetics with enhanced stability and biological activity.[5] The β-amino acid structure provides resistance to cleavage by proteases, thereby increasing the half-life of the peptide in vivo. The furan moiety can be used to modulate the lipophilicity and binding interactions of the peptide.
Workflow for Peptide Synthesis:
Caption: Incorporation into a peptide chain via solid-phase synthesis.
The tert-butyloxycarbonyl (Boc) protected form, Boc-(R)-3-amino-3-(2-furyl)propionic acid, is a commonly used derivative in peptide synthesis.[5] This protecting group allows for the selective formation of peptide bonds at the C-terminus without unwanted side reactions at the N-terminus.
4.2. Synthesis of Bioactive Small Molecules:
Beyond peptidomimetics, (R)-3-Amino-3-(2-furyl)-propionic acid serves as a chiral scaffold for the synthesis of a diverse array of small molecules with therapeutic potential. Its applications span various fields:
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Neuroscience: The structural similarity of β-amino acids to neurotransmitters like GABA has led to their exploration as building blocks for synthesizing analogs to study synaptic transmission and neuropharmacology.[3]
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Antiproliferative Agents: Derivatives of β-amino acids have been investigated as scaffolds for the development of novel anticancer agents.
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Enzyme Inhibitors: The unique stereochemistry and functionality of this compound make it a valuable starting material for the design of specific enzyme inhibitors, crucial for understanding and targeting various disease pathways.[3]
Conclusion and Future Outlook
(R)-3-Amino-3-(2-furyl)-propionic acid stands out as a versatile and valuable building block for the modern medicinal chemist. Its unique combination of a stereochemically defined β-amino acid and a furan ring provides a powerful tool for the design and synthesis of novel therapeutic agents with improved pharmacological properties. As the demand for more stable and selective drugs continues to grow, the importance of chiral building blocks like (R)-3-Amino-3-(2-furyl)-propionic acid in drug discovery and development is poised to increase significantly. Further research into its applications and the development of more efficient and scalable synthetic routes will undoubtedly unlock its full potential in the creation of next-generation medicines.
References
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(R)-3-Amino-3-(2-furyl)- propionic acid. Echo BioSystems. Available at: [Link]
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Asymmetric synthesis of beta(2)-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives. University of St Andrews Research Portal. Available at: [Link]
